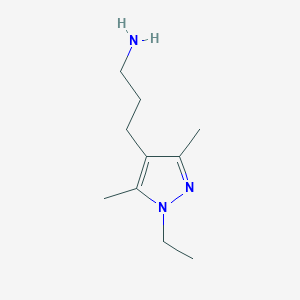
3-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)-propylamine
Übersicht
Beschreibung
3-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)-propylamine (EDPPA) is an organic compound that has a wide range of applications in scientific research. It is a colorless solid with a molecular weight of 165.24 g/mol and a melting point of 108-110 °C. EDPPA is a versatile compound, with applications in organic synthesis, as a reagent in biochemical studies, and in physiological studies. It has been used in a variety of research fields, including pharmacology, neuroscience, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Supramolecular Chemistry and Crystal Engineering
The synthesis of ligands based on 3,5-dimethylpyrazole frameworks, such as N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propylidene]ethylamine (L1) and its derivatives, has led to the formation of molecular complexes with ZnII. These complexes have been characterized by various spectroscopy techniques and X-ray diffraction methods, highlighting their potential application in supramolecular crystal engineering. The easy preparation and high efficiency of these systems, along with the diverse bonding properties of the heteroatoms present in the ligands, make them interesting for further exploration in this field (Guerrero et al., 2015).
Organic Synthesis and Chemical Reactions
Pyrazole derivatives, including those involving 3,5-dimethylpyrazole, have been extensively studied for their reactivity and potential applications in organic synthesis. For instance, reactions of ethyl 4-[(E)-1-chloro-3-oxoprop-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate with substituted hydrazines have led to the selective formation of pyrazole derivatives, showcasing the versatility of these compounds in synthesizing regioisomeric structures (Mikhed’kina et al., 2009).
Antimicrobial and Anticancer Activities
Pyrazole derivatives have also been investigated for their biological activities. A series of new 3,5-dimethyl-1H-pyrazole derivatives incorporated into different heterocyclic frameworks have shown promising antibacterial activity against several bacterial species. Additionally, novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives have been synthesized and characterized, demonstrating good to excellent antimicrobial activity and higher anticancer activity than reference drugs in some cases (Al-Smaisim, 2012) (Hafez et al., 2016).
Cytotoxic Properties and Cancer Research
Research on the cytotoxic properties of pyrazole-based compounds, such as 4-{bis[(3,5-dimethyl-1H-pyrazole-1-yl)methyl]amino}butane-1-ol, has been conducted to evaluate their effectiveness against tumor cell lines. These studies contribute to understanding the potential of such compounds in cancer research, providing a foundation for developing new therapeutic agents (Kodadi et al., 2007).
Corrosion Inhibition
Theoretical studies on bipyrazolic-type organic compounds, including those derived from 3,5-dimethyl-1H-pyrazole, have been conducted to elucidate their potential as corrosion inhibitors. Density Functional Theory (DFT) calculations have helped understand the inhibition efficiencies and reactive sites of these compounds, showing agreement with experimental data and highlighting their application in corrosion protection (Wang et al., 2006).
Eigenschaften
IUPAC Name |
3-(1-ethyl-3,5-dimethylpyrazol-4-yl)propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3/c1-4-13-9(3)10(6-5-7-11)8(2)12-13/h4-7,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCCYGCSJNVOKNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)CCCN)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



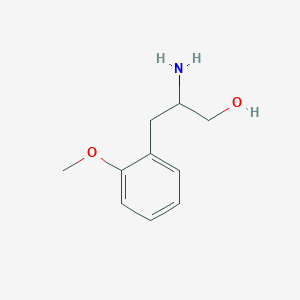
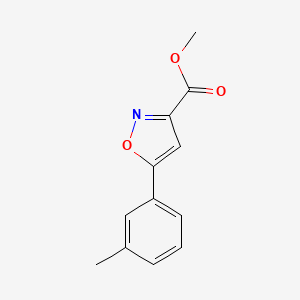
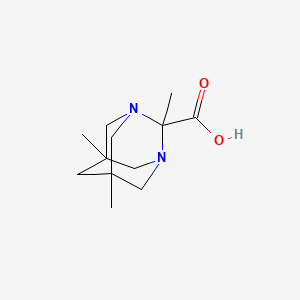
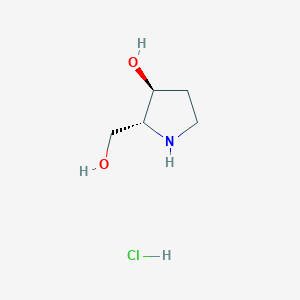
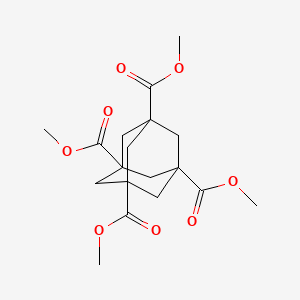
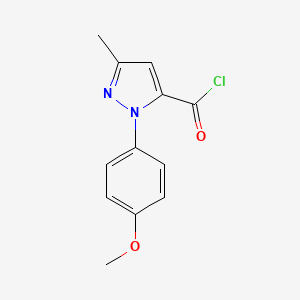
![3-Chloro-6-fluoroimidazo[1,2-a]pyridine](/img/structure/B3074108.png)
![1-[(4-Tert-butylphenyl)methyl]-1,4-diazepane](/img/structure/B3074110.png)

![2-[3-(Trifluoromethyl)phenoxy]pyridine-3-carbonitrile](/img/structure/B3074129.png)
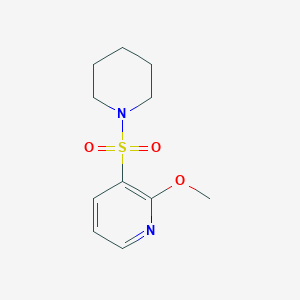
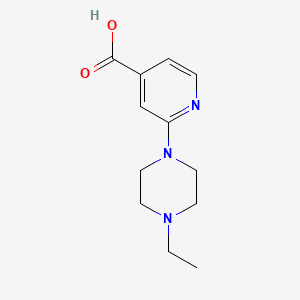

![6-(Benzo[d][1,3]dioxol-5-yloxy)pyridin-3-amine](/img/structure/B3074165.png)